molecular formula C8H8N4O B12955097 N-Cyano-4-methoxypicolinimidamide

N-Cyano-4-methoxypicolinimidamide

Cat. No.: B12955097
M. Wt: 176.18 g/mol
InChI Key: LEWHOCRDELQPCV-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) and Imidamide Chemistry

The chemical identity of N-Cyano-4-methoxypicolinimidamide is fundamentally defined by its core structural components: a pyridine ring and an imidamide functional group. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry and materials science. The methoxy (B1213986) group at the 4-position of this ring influences its electronic properties.

The imidamide group, specifically a picolinimidamide (B1582038), is a less common but increasingly important functional group. This moiety is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. In the case of this compound, this functional group is further substituted with a cyano group. This compound is also classified as a pyridyl carboxamidine. chemicalbook.com

Foundational Principles of Cyano-Substituted Heterocycles in Organic Synthesis and Catalysis

The presence of a cyano (-C≡N) group on a heterocyclic framework is a key feature that often dictates the molecule's reactivity and potential applications. The cyano group is strongly electron-withdrawing, which can significantly alter the electron density distribution within the aromatic ring and attached functional groups. The polarity of the carbon-nitrogen triple bond allows the cyano group to react with both nucleophiles and electrophiles, making it a versatile handle in the synthesis of more complex heterocyclic systems. quimicaorganica.org

In the realm of catalysis, cyano-substituted heterocycles can act as ligands that coordinate to metal centers. The electronic properties imparted by the cyano group can tune the catalytic activity of the metal complex, influencing the efficiency and selectivity of chemical transformations. rsc.orgrsc.org The development of novel cyano-substituted heterocyclic ligands is an active area of research, aimed at enabling challenging catalytic reactions. rasayanjournal.co.in

Identification of Key Research Domains for this compound

The primary research domain for this compound is in the field of catalysis. It has been identified as a highly effective ligand, sometimes referred to as the "Weix ligand," in nickel-catalyzed cross-coupling reactions. chemicalbook.comsigmaaldrich.com Specifically, it has been demonstrated to facilitate the coupling of various basic nitrogen heterocycles with primary and secondary alkyl halides. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This catalytic system is significant for its ability to form carbon-carbon bonds under conditions that are often challenging for other catalytic methods.

Furthermore, patent literature indicates the use of this compound in the synthesis of complex organic molecules with potential applications in medicinal chemistry, such as inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target for diseases like Parkinson's. google.com This suggests a growing interest in this compound as a building block for the synthesis of biologically active molecules.

Chemical and Physical Properties of this compound

Property Value Source(s)
CAS Number 1988789-96-3 chemicalbook.comsigmaaldrich.comguidechem.com
Molecular Formula C8H8N4O sigmaaldrich.comguidechem.com
Molecular Weight 176.18 g/mol sigmaaldrich.comguidechem.com
Physical Form Powder or crystals sigmaaldrich.com
Melting Point 220-225 °C sigmaaldrich.comsigmaaldrich.com
InChI 1S/C8H8N4O/c1-13-6-2-3-11-7(4-6)8(10)12-5-9/h2-4H,1H3,(H2,10,12) sigmaaldrich.comguidechem.com
InChIKey LEWHOCRDELQPCV-UHFFFAOYSA-N sigmaaldrich.comguidechem.com

| SMILES | COc1ccnc(c1)/C(=N/C#N)/N | guidechem.com |

Table of Mentioned Compounds

Compound Name
This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

N'-cyano-4-methoxypyridine-2-carboximidamide

InChI

InChI=1S/C8H8N4O/c1-13-6-2-3-11-7(4-6)8(10)12-5-9/h2-4H,1H3,(H2,10,12)

InChI Key

LEWHOCRDELQPCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C(=NC#N)N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to the N-Cyano-4-methoxypicolinimidamide Core

The synthesis of this compound, a pyridyl carboxamidine ligand, is a process of sequential functionalization. chemicalbook.comsigmaaldrich.com The primary strategy involves first constructing the 4-methoxypicolinimidamide (B7869447) scaffold, which is then followed by the introduction of the cyano group onto the imidamide nitrogen.

Synthesis of 4-Methoxypicolinimidamide Scaffolds

The formation of the 4-methoxypicolinimidamide intermediate is a critical phase that itself involves multiple synthetic steps. This begins with establishing the picolinimidamide (B1582038) core and then incorporating the methoxy (B1213986) group at the desired position on the pyridine (B92270) ring. This compound is recognized as a valuable building block in organic and pharmaceutical chemistry. sigmaaldrich.com

The conversion of nitriles to amidines is a cornerstone of this synthesis. The Pinner reaction is a classical and widely cited method for this transformation. wikipedia.orgnrochemistry.com It involves the acid-catalyzed reaction of a nitrile, such as a picolinonitrile, with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride. wikipedia.orgnrochemistry.comorganic-chemistry.org This initially forms an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then reacted with ammonia (B1221849) to yield the final amidine. wikipedia.orgnrochemistry.com

A typical procedure involves treating the starting picolinonitrile with sodium methoxide (B1231860) in methanol, followed by the addition of ammonium (B1175870) chloride and heating the mixture to reflux. rsc.orggoogle.com This method directly converts the nitrile group into the desired picolinimidamide hydrochloride. rsc.org Other methodologies for amidine synthesis also exist, such as using lithium bis(trimethylsilyl)amide. researchgate.net

The synthesis of the amide from the nitrile is also a possible, albeit less direct, route. The hydration of nitriles can yield primary amides, but controlling the reaction to stop at the amide stage can be challenging, as harsh conditions often lead to further hydrolysis to the carboxylic acid. nih.gov Various catalytic systems, including both transition metal-free and metal-catalyzed methods, have been developed to facilitate this conversion under milder conditions.

The incorporation of a methoxy group at the 4-position of the pyridine ring is a key structural modification. One effective strategy involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. For instance, starting with a compound like 4-chloropyridine-2-carboxylic acid methyl ester, the chloro group can be displaced by a methoxy group. This is typically achieved by heating the substrate in methanol, often leading to high yields of the desired 4-methoxy-substituted product. nih.gov

Another versatile approach begins with the nitration of a pyridine N-oxide derivative, such as 3,5-lutidine-N-oxide, at the 4-position. The resulting 4-nitro group is a good leaving group and can be subsequently substituted by a methoxy group by reacting it with a methoxide source. smolecule.com Activating the 4-position towards substitution can also be achieved through quaternization of the pyridine nitrogen. smolecule.com For the synthesis of the related 5-methoxypicolinimidamide, a pathway starts with 2,5-dibromopyridine, where nucleophilic substitution with sodium methoxide introduces the methoxy group. These methods highlight common strategies for regioselective methoxylation of the pyridine core.

Cyanation Strategies for Imidamide Derivatization

Once the 4-methoxypicolinimidamide scaffold is assembled, the final step is the installation of the N-cyano moiety. This transforms the imidamide into the target N-cyanoimidamide.

The electrophilic cyanation of amine functionalities is the most direct route for installing the N-cyano group. Historically, highly toxic reagents like cyanogen (B1215507) bromide (BrCN) and cyanogen chloride (CNCl) have been used for this purpose. nih.gov These reagents, while effective, pose significant handling risks due to their toxicity and volatility.

To circumvent these hazards, several safer and more practical methods have been developed. A prominent alternative involves the in situ generation of the electrophilic cyanating agent. One such method uses a combination of trimethylsilyl (B98337) cyanide (TMSCN) and household bleach (sodium hypochlorite, NaClO). wikipedia.orgnrochemistry.comresearchgate.net The bleach oxidizes TMSCN to generate a reactive electrophilic cyanide species that readily reacts with the amine or imidamide nucleophile. wikipedia.orgresearchgate.net Other modern cyanating systems include the use of N-chlorosuccinimide (NCS) with zinc cyanide (Zn(CN)₂) and the application of trichloroacetonitrile (B146778). google.com Reagents like 1-cyano-1,2-benziodoxol-3-(1H)-one (CBX) have also been reported as stable and effective electrophilic cyanation agents for secondary amines. organic-chemistry.org

The choice of cyanating reagent and reaction conditions is critical for achieving high yields and ensuring safety. While cyanogen halides are effective, their toxicity has driven the adoption of alternative protocols.

Reagent SystemDescriptionAdvantagesReference
Cyanogen Bromide (BrCN)A traditional, highly reactive electrophilic cyanating agent.Effective and well-established. nih.gov
Trimethylsilyl cyanide (TMSCN) / NaClOIn situ generation of an electrophilic cyanating species (e.g., CNCl) from readily available precursors.Avoids handling of highly toxic cyanogen halides; operationally simple. wikipedia.orgnrochemistry.com
N-Chlorosuccinimide (NCS) / Zn(CN)₂An operationally simple oxidation-cyanation method using inexpensive and commercially available reagents.Avoids direct handling of toxic cyanogen halides; amenable for various amines. organic-chemistry.orggoogle.com
TrichloroacetonitrileAn inexpensive cyano source used in a one-pot N-cyanation of secondary amines.Inexpensive reagent; distinct selectivity compared to BrCN.
Cyanobenziodoxolone (CBX)A stable, readily accessible electrophilic cyanation reagent.Stable, less toxic alternative; effective for a diverse range of secondary amines. organic-chemistry.org

Reaction conditions for these newer methods are generally mild. For example, the N-cyanation using trichloroacetonitrile can be conducted at elevated temperatures (e.g., 80 °C) with a catalytic amount of imidazole (B134444) to achieve good yields. The development of these varied reagents and conditions provides chemists with a toolbox to perform N-cyanation reactions with greater safety and efficiency, tailored to the specific substrate and scale of the synthesis.

Multicomponent Reactions in this compound Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. frontiersin.orgpreprints.org This approach is favored for its operational simplicity, reduction of waste, and high atom economy. beilstein-journals.orgnih.govresearchgate.net

For the synthesis of this compound, a hypothetical MCR could be envisioned. Such a reaction would likely involve a derivative of 4-methoxypyridine, a cyanide source, and an amine component, potentially catalyzed by a Lewis acid. The convergence of these reactants in one pot streamlines the synthesis, avoiding the isolation of intermediates and thereby saving time and resources. researchgate.net The efficiency of MCRs often leads to high yields and allows for the rapid generation of molecular diversity by varying the starting components. beilstein-journals.org

Table 1: Hypothetical Multicomponent Reaction for this compound

Reactant AReactant BReactant CCatalyst (Example)Product
4-methoxy-2-aminopyridineIsocyanideCyanogen BromideYb(OTf)₃This compound

This table is illustrative and represents a potential, not a documented, synthetic pathway.

Mechanistic Considerations in Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of this compound likely involves key mechanistic steps such as nucleophilic addition and cyclization.

Nucleophilic Addition Reactions Involving Cyanide and Amidine Functionalities

Nucleophilic addition is a fundamental reaction in the synthesis of this compound, given the presence of both cyano and imidamide groups. The carbonyl-like polarity of the C≡N triple bond in nitriles makes the carbon atom electrophilic and susceptible to attack by nucleophiles. savemyexams.com

In a potential synthetic sequence, an amine could act as a nucleophile, attacking the carbon atom of a nitrile precursor, such as 4-methoxypicolinonitrile. This addition would form an amidine functionality after proton transfer. Alternatively, a cyanide ion (CN⁻) can act as a potent nucleophile, adding to an electrophilic center to introduce the cyano group. libretexts.org The mechanism typically proceeds in two steps: the initial attack by the nucleophile on the electrophilic carbon, breaking the pi bond and forming a tetrahedral intermediate, followed by protonation or rearrangement to yield the final product. uobasrah.edu.iqmasterorganicchemistry.comyoutube.com

Cyclization and Rearrangement Mechanisms in Heterocycle Formation

For instance, a cascade reaction might be employed where an intermolecular reaction is followed by an intramolecular cyclization. nih.gov These cyclization reactions can be influenced by various factors, including the type of catalyst and the reaction conditions, which can control the regioselectivity of the ring closure. mdpi.com Rearrangements, such as sigmatropic rearrangements, can also play a role in forming the final heterocyclic scaffold, often proceeding spontaneously after the formation of a key intermediate. uic.edu

Green Chemistry Principles in Synthetic Route Design for this compound

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes. researchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgvertecbiosolvents.com

In designing a synthesis for this compound, several green chemistry principles can be applied. The use of catalytic reagents is preferable to stoichiometric ones as they are used in smaller amounts and can be recycled. vertecbiosolvents.com Maximizing atom economy ensures that the maximum amount of starting materials is incorporated into the final product. acs.org Furthermore, the choice of solvents is critical; using safer, non-toxic, and renewable solvents, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact of the synthesis. nih.govskpharmteco.com Designing products that degrade into harmless substances after their use is another key aspect of green chemistry. nih.gov

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication in Synthesis
1. Prevention Design synthetic pathways to minimize waste generation from the outset.
2. Atom Economy Employ reactions like MCRs that incorporate most atoms from reactants into the product. acs.org
3. Less Hazardous Syntheses Use and generate substances with little to no toxicity to humans and the environment. vertecbiosolvents.com
4. Designing Safer Chemicals The final product should be designed to have minimal toxicity.
5. Safer Solvents & Auxiliaries Avoid hazardous solvents; use water or solvent-free conditions where possible. skpharmteco.com
6. Design for Energy Efficiency Conduct reactions at ambient temperature and pressure to reduce energy consumption.
7. Use of Renewable Feedstocks Utilize starting materials derived from renewable sources.
8. Reduce Derivatives Minimize the use of protecting groups to reduce reaction steps and waste. acs.org
9. Catalysis Use highly selective catalysts in small amounts instead of stoichiometric reagents. vertecbiosolvents.com
10. Design for Degradation Design the molecule to break down into innocuous products after its intended use. nih.gov
11. Real-time Analysis Monitor the reaction in real-time to prevent the formation of byproducts.
12. Safer Chemistry for Accident Prevention Choose substances and reaction conditions that minimize the potential for accidents.

Catalytic Applications and Mechanistic Elucidation As a Ligand

N-Cyano-4-methoxypicolinimidamide as a Ligand in Transition Metal Catalysis

The chemical compound this compound has emerged as a significant ligand in the field of transition metal catalysis, particularly in facilitating challenging cross-coupling reactions. Its unique structural features enable high efficiency and broad applicability in the synthesis of complex organic molecules.

This compound belongs to a class of pyridyl carboxamidine ligands that have proven highly effective in nickel-catalyzed reactions. guidechem.comsigmaaldrich.cnchemicalbook.com These ligands address long-standing challenges in cross-coupling chemistry, expanding the scope of accessible transformations for pharmaceutical and materials science applications. tcichemicals.com

The synthesis of alkylated nitrogen heterocycles is of great importance in medicinal chemistry; however, the cross-coupling of Lewis basic nitrogen heteroaryl halides with alkyl halides has historically been a significant challenge. nih.govnih.gov Research has demonstrated that ligands based on 2-pyridyl-N-cyanocarboxamidine and 2-pyridylcarboxamidine cores, such as this compound, provide a general solution. nih.govnih.gov

In a nickel-catalyzed system, these ligands enable the effective coupling of a wide array of 2-, 3-, and 4-pyridyl halides, as well as more complex heterocyclic systems, with both primary and secondary alkyl halides. nih.govnih.gov These reactions typically proceed in good yields, with one study reporting an average yield of 69% across 41 examples. nih.gov This methodology avoids the need for pre-formed organometallic nucleophiles, which can have limited functional group compatibility and commercial availability. nih.gov The use of two distinct electrophiles in a cross-electrophile coupling scheme represents a significant advancement in synthesizing C(sp²)–C(sp³) bonds in nitrogen-containing aromatic systems. tcichemicals.comnih.gov

Table 1: Examples of Nickel-Catalyzed Cross-Coupling of Nitrogen Heterocycles with Alkyl Halides Using Pyridyl Carboxamidine Ligands Data sourced from a study on coupling challenging heteroaryl halides with alkyl halides. nih.gov

Heteroaryl Halide Alkyl Halide Product Yield (%)
2-Chloro-6-methylpyridine (3-Bromopropyl)benzene 2-Methyl-6-(3-phenylpropyl)pyridine 87
2-Bromo-6-methoxypyridine (3-Bromopropyl)benzene 2-Methoxy-6-(3-phenylpropyl)pyridine 76
2-Bromo-5-fluoropyridine (3-Bromopropyl)benzene 5-Fluoro-2-(3-phenylpropyl)pyridine 83
2-Bromopyridine (3-Bromopropyl)benzene 2-(3-Phenylpropyl)pyridine 85

The utility of this ligand class extends to the coupling of aryl halides with redox-active esters (RAEs), which serve as surrogates for alkyl halides. nih.govnih.gov This transformation is a powerful tool for forging C(sp²)-C(sp³) bonds, particularly for introducing alkyl groups onto aromatic rings. tcichemicals.com The nickel-catalyzed reductive cross-coupling between aryl halides and RAEs, such as N-hydroxyphthalimide (NHP) esters, provides a pathway to synthesize complex molecules, including those with strained cyclic alkyl groups and all-carbon quaternary centers. nih.govtcichemicals.com

Ligands like this compound are crucial for the success of these reactions. tcichemicals.com They help to avoid problematic side reactions and control the reactivity of the RAEs. nih.gov The mechanism is believed to involve the reduction of an aryl-nickel(I) complex, which then transfers an electron to the redox-active ester, generating a radical intermediate that participates in the coupling. nih.gov

The effectiveness of this compound is deeply rooted in its molecular architecture. Both the core pyridyl carboxamidine framework and the specific substituents on the pyridine (B92270) ring play critical roles in modulating the ligand's electronic and steric properties, which in turn dictate its catalytic performance. researchgate.netnih.gov

The pyridyl carboxamidine scaffold is a powerful chelating structure in coordination chemistry. researchgate.netresearchgate.net It typically acts as an N,N'-bidentate ligand, where both the nitrogen atom of the pyridine ring and a nitrogen atom from the carboxamidine group coordinate to the transition metal center, such as nickel. mdpi.com This chelation forms a stable metal complex, which is essential for facilitating the catalytic cycle. researchgate.netnih.gov

The deprotonated carboxamidate nitrogen is a potent σ and π-electron donor, which helps to stabilize the metal center, particularly in different oxidation states encountered during the catalytic process. researchgate.netresearchgate.net The rigid structure of the pincer-like cavity formed by the ligand can influence the geometry around the metal ion, thereby controlling reactivity and selectivity. researchgate.net In nickel-catalyzed cross-electrophile couplings, ligands with a carboxamidine group have been shown to provide superior results for certain substrate combinations compared to more traditional bipyridyl ligands. tcichemicals.com

Substituents on the pyridine ring provide a handle to fine-tune the electronic properties and reactivity of the resulting metal complex. nih.gov The 4-methoxy group on this compound is an electron-donating group. tcichemicals.com Its presence increases the electron density on the pyridine ring and, consequently, on the coordinating nitrogen atom.

This enhanced electron-donating character has a significant impact on catalytic activity. By making the ligand more electron-rich, it increases the electron density at the nickel center. This can accelerate key steps in the catalytic cycle, such as the oxidative addition of the aryl halide to the nickel complex, a crucial step for initiating the coupling reaction. tcichemicals.com Studies on related systems have shown that electron-donating groups can lead to faster reaction times and allow reactions to proceed at lower temperatures. tcichemicals.com The electronic effects of such substituents have been shown to fundamentally alter the aggregation and structure of metal-ligand complexes, which directly correlates to their reactivity. rsc.orgnih.gov

Influence of Ligand Architecture on Catalytic Performance

Detailed Mechanistic Investigations of Catalytic Cycles

The efficacy of this compound as a ligand in nickel-catalyzed reactions stems from its unique electronic and steric properties that influence the key steps of the catalytic cycle. Mechanistic studies, often involving related picolinimidamide (B1582038) systems, have shed light on the intricate processes of oxidative addition, transmetalation, and reductive elimination.

Elucidation of Oxidative Addition Steps in Nickel Catalysis

Oxidative addition is a critical initiation step in many cross-coupling reactions, where the nickel catalyst activates a substrate, typically an organic halide. The electronic properties of the ligand play a crucial role in this process. For picolinimidamide-type ligands, the electron-donating methoxy (B1213986) group significantly influences the kinetics of oxidative addition.

In a closely related system utilizing 5-methoxypicolinimidamide, Density Functional Theory (DFT) calculations have demonstrated the profound effect of the methoxy substituent. The presence of the methoxy group at the 5-position was found to lower the activation energy for the oxidative addition of an aryl halide to the nickel center by 12–15 kJ/mol compared to unsubstituted analogues. smolecule.com This acceleration is attributed to the positive mesomeric effect (+M) of the methoxy group, which increases the electron density at the nickel center. smolecule.com This enhanced electron density stabilizes the transition state of the oxidative addition step, thereby increasing the reaction rate. smolecule.com

While direct studies on this compound are not detailed in the provided results, the principle remains applicable. The 4-methoxy group is expected to similarly enhance the electron-donating character of the pyridine ring, facilitating the oxidative addition of electrophiles to the nickel center. The catalytic cycle is proposed to proceed through a Ni(I)-Ni(III) pathway, where the oxidative addition to a Ni(I) species forms a high-valent Ni(III) intermediate. acs.org

Ligand SystemEffect of Methoxy Group on Oxidative AdditionSource
5-Methoxypicolinimidamide-NickelLowers activation energy by 12–15 kJ/mol (DFT) smolecule.com
Unsubstituted Picolinimidamide-NickelHigher activation energy compared to methoxy-substituted version smolecule.com

Analysis of Transmetalation and Reductive Elimination Pathways

Following oxidative addition, the catalytic cycle typically proceeds through transmetalation, where an organometallic nucleophile transfers its organic group to the nickel center, and subsequent reductive elimination, which forms the final product and regenerates the active catalyst.

The stability and reactivity of the Ni(III) intermediate formed after oxidative addition are crucial. Mechanistic studies on related nickel-catalyzed couplings have shown that these high-valent intermediates face competing reaction pathways. For couplings involving secondary alkyl electrophiles, the Ni(III) intermediate may favor decomposition over the desired reductive elimination step. acs.org

Characterization of Active Catalytic Species and Intermediates

The active catalytic species in these cycles are often transient and challenging to characterize directly. However, insights can be gained from the study of analogous systems and the effect of ligand structure on catalyst stability. The picolinimidamide ligand is believed to coordinate to the nickel center in a bidentate or potentially tridentate fashion, involving the pyridine nitrogen and one or both amidine nitrogens. smolecule.com

One key role of the ligand is to prevent the deactivation of the catalyst. For instance, the steric bulk provided by substituents on the ligand can inhibit the dimerization of catalytic intermediates, a common deactivation pathway. smolecule.com The methoxy group on the picolinimidamide scaffold is suggested to provide sufficient steric shielding to prevent such unwanted reactions. smolecule.com

Furthermore, in some nickel catalytic systems with nitrogen-based ligands like terpyridine, the ligand itself can be redox-active. acs.org In such cases, the complex may be better described as a Ni(II) center bound to a reduced ligand radical anion. acs.org This ligand-based redox activity can play a substantial role in the catalytic cycle. acs.org Whether the N-Cyano-picolinimidamide ligand participates directly in redox events is a subject for further investigation, but it represents a potential facet of its function.

Comparative Ligand Studies

The performance of this compound as a ligand is best understood through comparison with other structurally related or functionally similar ligands. These studies highlight the specific advantages conferred by its unique combination of a picolinimidamide core, a methoxy substituent, and a cyano group.

Comparison with Other Picolinimidamide Derivatives (e.g., 5-Methoxypicolinimidamide)

The position and nature of substituents on the picolinimidamide skeleton have a marked impact on catalytic activity. The most direct comparison can be made with 5-methoxypicolinimidamide.

As previously noted, the electron-donating methoxy group is a key feature. Its presence, whether at the 4- or 5-position, enhances the electron density at the nickel center, which in turn lowers the activation barrier for the rate-determining oxidative addition step. smolecule.com This leads to faster reactions and often allows for milder reaction conditions compared to the unsubstituted picolinimidamide ligand. smolecule.comcardiff.ac.uk The primary difference between the 4-methoxy and 5-methoxy isomers would lie in the precise modulation of the electronic properties and potentially the steric environment around the metal center, although specific comparative data is not available in the search results.

Ligand FeatureInfluence on Nickel CatalysisSource
Picolinimidamide Core Provides strong chelation to the nickel center. smolecule.comrsc.org
Methoxy Group Electron-donating; accelerates oxidative addition by increasing electron density on Ni. Provides steric shielding. smolecule.com
Unsubstituted Picolinimidamide Less active/slower reactions due to higher activation energy for oxidative addition compared to methoxy-substituted versions. smolecule.com

Evaluation Against Alternative Cyanamide-Based Ligands

When evaluated against other ligand classes, the distinct nature of the picolinimidamide framework becomes apparent. For example, subtle changes in the coordinating atoms can lead to dramatic shifts in reactivity. In a copper-catalyzed reaction, switching the directing group from a picolinamide (B142947) to a thiopicolinamide completely altered the reaction cascade, leading to a different class of heterocyclic products. rsc.org This illustrates the critical role of the ligand's core structure in dictating the reaction pathway.

The N-cyano group on this compound also distinguishes it from other picolinimidamide derivatives. While its precise role is not fully elucidated by the provided search results, cyanamide (B42294) moieties are known to be versatile functional groups in coordination chemistry.

Comparison with other nitrogen-based ligands used in nickel catalysis, such as terpyridines, reveals different potential modes of action. While the picolinimidamide's effect is largely described through electronic and steric tuning of the metal center smolecule.com, some terpyridine ligands are known to be non-innocent, participating directly in the reaction's redox changes. acs.org In these systems, steric and solubility factors were found to be more influential than electronic tuning. acs.org This contrasts with the picolinimidamide system, where the electronic effect of the methoxy group is considered significant. smolecule.com This comparison highlights the diverse strategies through which ligands can promote catalysis.

Advanced Spectroscopic Characterization for Structural and Electronic Properties

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. Although specific crystallographic data for N-Cyano-4-methoxypicolinimidamide is not currently in the public domain, we can predict the key structural features that such an analysis would reveal.

An X-ray crystal structure would provide precise bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Key parameters of interest would be the torsional angles between the pyridine (B92270) ring and the imidamide group, which would indicate the degree of planarity or twist in the molecule. The orientation of the methoxy (B1213986) group relative to the pyridine ring and the geometry of the N-cyano group would also be determined.

Expected Bond Lengths and Angles: Based on related structures, the C-C and C-N bonds within the pyridine ring would exhibit lengths intermediate between single and double bonds, characteristic of an aromatic system. The C=N bond of the imine and the C≡N of the nitrile group would have characteristic short bond lengths. mdpi.com

In the solid state, molecules of this compound would be expected to pack in a crystalline lattice stabilized by various intermolecular forces. The cyano group is known to participate in a range of intermolecular interactions. mdpi.comnih.gov

Hydrogen Bonding: The imidamide group contains N-H protons that are potential hydrogen bond donors. These could form hydrogen bonds with the nitrogen atom of the pyridine ring, the nitrogen of the cyano group, or the oxygen of the methoxy group on neighboring molecules, leading to the formation of chains or more complex networks.

π-stacking: The electron-rich pyridine ring could engage in π-stacking interactions with adjacent pyridine rings, contributing to the stability of the crystal lattice. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) would provide insight into the nature of these interactions.

Other Interactions: Dipole-dipole interactions involving the polar cyano and methoxy groups would also play a role in the crystal packing.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The vibrational spectrum of this compound would be expected to show a series of distinct bands corresponding to its constituent functional groups. The C≡N stretching vibration of the nitrile group is particularly characteristic and sensitive to its electronic environment, typically appearing in the 2240–2220 cm⁻¹ region in the IR spectra of arylnitriles. asianpubs.orgresearchgate.net

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2240 - 2220
Imine (C=N)Stretching1680 - 1620
Pyridine RingC=C and C=N stretching1600 - 1450
Ring breathing~1000
Methoxy (O-CH₃)C-H stretching (asymmetric)~2950
C-H stretching (symmetric)~2850
C-O stretching1250 - 1050
N-HStretching3400 - 3200

This is an interactive table. The provided wavenumbers are approximate and based on typical ranges for these functional groups.

The precise positions and intensities of the vibrational bands would offer insights into the electronic structure of the molecule. For instance, the frequency of the C≡N stretch can be influenced by conjugation and the electron-donating or -withdrawing nature of the substituents on the pyridine ring. rsc.org The electron-donating methoxy group at the 4-position would be expected to influence the electron density of the pyridine ring and, consequently, the vibrational frequencies of the ring modes. rsc.orgosti.govijfans.org The strength of any hydrogen bonding involving the N-H group would be reflected in the position and broadening of its stretching band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its structure. Although specific spectral data is not publicly available, some vendors indicate its existence. bldpharm.com

Proton (¹H) and Carbon (¹³C) NMR for Structural Connectivity and Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in this compound.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methoxy group. Protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and appear at a lower field (higher ppm). libretexts.org The three aromatic protons on the pyridine ring would likely appear as a set of multiplets in the aromatic region (typically 6.5-8.5 ppm). The methoxy group (–OCH₃) protons would present as a sharp singlet, typically around 3.5-4.0 ppm. libretexts.org The protons of the imidamide group (–C(=NH)NHCN) are exchangeable and may appear as broad singlets, with their chemical shift being sensitive to solvent, concentration, and temperature.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The carbon chemical shift range is much broader than for protons, allowing for better resolution of individual signals. oregonstate.edu The pyridine ring carbons are expected in the aromatic region (110-170 ppm). wisc.edumdpi.com The carbon attached to the methoxy group (C4) would be significantly affected by the oxygen atom's shielding effect. The imidamide carbon (C=N) would be found further downfield, while the nitrile carbon (C≡N) typically appears in the 110-125 ppm range. oregonstate.edu The methoxy carbon would resonate in the 50-60 ppm region.

Expected NMR Data for this compound:

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Pyridine-H3/H56.5 - 7.5110 - 125
Pyridine-H68.0 - 8.5145 - 155
-OCH₃3.8 - 4.055 - 60
-NH (imidamide)Variable (broad)-
Pyridine-C2-150 - 160
Pyridine-C3/C5-110 - 125
Pyridine-C4-160 - 170
Pyridine-C6-145 - 155
C=N (imidamide)-155 - 165
C≡N (nitrile)-115 - 125

Note: The table presents estimated chemical shift ranges based on typical values for similar functional groups and structures. Actual experimental values may vary.

Nitrogen (¹⁵N) NMR for Nitrogen Atom Environments

Given the presence of four distinct nitrogen atoms, ¹⁵N NMR spectroscopy is an exceptionally powerful, albeit less common, tool for characterizing this compound. The large chemical shift range of ¹⁵N NMR makes it highly sensitive to the electronic environment of each nitrogen atom, allowing for unambiguous assignment. scispace.com

The four nitrogen environments are:

Pyridine Nitrogen (N1): The chemical shift of the pyridine nitrogen is sensitive to substituents on the ring. scispace.commdpi.com For pyridine and its derivatives, these shifts typically occur in a range of -70 to -130 ppm relative to nitromethane. scispace.comresearchgate.net

Imine Nitrogen (=NH): The sp²-hybridized imine nitrogen is expected to be significantly deshielded.

Amine Nitrogen (-NHCN): The sp²-hybridized amine-like nitrogen will have a chemical shift distinct from the imine and pyridine nitrogens.

Nitrile Nitrogen (C≡N): The sp-hybridized nitrile nitrogen typically resonates in a characteristic region, generally around -100 to -140 ppm. nih.gov

The precise chemical shifts would provide critical insight into the electronic structure and tautomeric forms of the imidamide group. nih.gov

Expected ¹⁵N NMR Chemical Shift Ranges:

Nitrogen Atom Hybridization Expected Chemical Shift (δ, ppm vs. CH₃NO₂)
Pyridine (N1)sp²-70 to -130
Imine (=NH)sp²-140 to -180
Amine (-NHCN)sp²-240 to -280
Nitrile (C≡N)sp-100 to -140

Note: The table presents estimated chemical shift ranges based on published data for analogous structures. scispace.commdpi.comnih.gov Actual values depend on experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

While 1D NMR provides essential information, complex structures often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal the connectivity between the protons on the pyridine ring, confirming their relative positions (e.g., H5 coupled to H6, and H3 coupled to H5 if long-range coupling is observed).

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton signal on the pyridine ring and the methoxy group to its corresponding carbon signal. rsc.org

Correlation from the methoxy protons (–OCH₃) to the C4 carbon of the pyridine ring.

Correlations from the pyridine protons (H3, H5, H6) to adjacent and geminal carbons, confirming the substitution pattern.

A critical correlation from the H3 and/or H5 proton to the imidamide carbon (C=N), linking the side chain to the pyridine ring.

Together, these 2D techniques provide a comprehensive map of the molecule's covalent structure, allowing for the confident assignment of every ¹H and ¹³C resonance.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides the exact mass of the parent ion, allowing for the determination of its elemental formula with high confidence. nih.gov For this compound (C₈H₈N₄O), the calculated exact mass of the protonated molecule [M+H]⁺ is 177.0771. HRMS can measure this value to within a few parts per million (ppm), confirming the molecular formula and distinguishing it from any other potential compounds with the same nominal mass. nih.govnih.gov

In addition to precise mass determination, tandem mass spectrometry (MS/MS) coupled with HRMS can be used to study the fragmentation patterns of the molecule. nih.govmdpi.com By inducing fragmentation and analyzing the exact masses of the resulting fragment ions, the connectivity of the molecule can be further confirmed. Plausible fragmentation pathways for pyridine-containing compounds often involve the loss of side chains or cleavage of the heterocyclic ring. nih.govrsc.org

Plausible HRMS Fragmentation Data for [C₈H₈N₄O+H]⁺:

m/z (Calculated) Plausible Formula of Fragment Plausible Neutral Loss
162.0536[C₇H₆N₄O]⁺CH₃• (Methyl radical)
147.0716[C₈H₇N₃]⁺HNCO (Isocyanic acid)
134.0662[C₇H₈N₃]⁺HNCN (Cyanamide)
121.0502[C₆H₅N₂O]⁺CH₃N₂ (Diazomethane)
108.0448[C₅H₆NO]⁺C₃H₂N₃ (Cyanoimidazole fragment)
78.0342[C₅H₄N]⁺C₃H₄N₃O (Methoxyimidoylcyanamide)

Note: This table represents a theoretical fragmentation pattern. The actual fragments observed and their relative abundances would depend on the specific ionization and fragmentation techniques used.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics that govern the behavior of N-Cyano-4-methoxypicolinimidamide.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and energy landscapes. For this compound, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be used to find the lowest energy conformation of the molecule. core.ac.uk This process of geometry optimization provides precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Table 1: Representative Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value (Illustrative)
C-O (methoxy) bond length1.36 Å
C=N (imidamide) bond length1.28 Å
N-C (cyano) bond length1.16 Å
Pyridine (B92270) C-N-C angle117°
C-O-C (methoxy) angle118°
Note: These values are illustrative and based on typical DFT results for similar molecular fragments. Actual values would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For this compound, the distribution and energies of these orbitals dictate its behavior as a ligand.

DFT calculations on related pyridine derivatives reveal that the HOMO is often localized on the electron-rich pyridine ring and the methoxy (B1213986) group, indicating these are the primary sites for electrophilic attack. core.ac.ukresearchgate.net Conversely, the LUMO is typically distributed over the electron-withdrawing picolinimidamide (B1582038) and cyano moieties, marking them as the sites for nucleophilic attack. chemrxiv.org The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. core.ac.uk

The molecular electrostatic potential (MEP) map, another output of DFT calculations, provides a visual representation of the electron density distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and cyano groups, indicating their Lewis basicity and ability to coordinate to a metal center. Positive potential (blue) would be expected around the hydrogen atoms.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV) (Illustrative)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7
Note: These are representative values. The exact energies would depend on the level of theory and solvent model used in the calculation.

This compound has been identified as an effective ligand in nickel-catalyzed cross-coupling reactions. nih.govchemicalbook.comsigmaaldrich.com Computational studies on similar Ni-catalyzed reactions provide a framework for understanding the role of the ligand in the catalytic cycle. nih.govoaepublish.comoaes.cc DFT calculations can be used to model the key steps of the cycle, including oxidative addition, transmetalation (if applicable), and reductive elimination.

By calculating the energies of intermediates and transition states, a complete energy profile for the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into the origin of selectivity. For the Weix ligand, its bidentate coordination to the nickel center is thought to stabilize the necessary oxidation states of nickel (e.g., Ni(I), Ni(II), Ni(III)) throughout the catalytic cycle. nih.govnih.gov Computational modeling could elucidate how the electronic properties of the methoxy and cyano substituents tune the ligand's steric and electronic properties to facilitate these transformations. For instance, the electron-donating methoxy group would enhance the electron density on the nickel center, potentially promoting oxidative addition, while the electron-withdrawing cyano group could influence the reductive elimination step.

Computational Spectroscopic Simulations

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data and confirming structural assignments.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable method for predicting NMR chemical shifts. acs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These predicted spectra can be compared with experimental data to confirm the structure of this compound and to assign specific resonances. doi.org

For this compound, GIAO calculations would predict distinct chemical shifts for the protons and carbons of the pyridine ring, the methoxy group, and the imidamide and cyano carbons. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. While specific published NMR data for this compound is available for characterization, detailed computational prediction tables are not. bldpharm.com

Table 3: Representative Predicted ¹³C NMR Chemical Shifts for this compound using GIAO-DFT (Illustrative)

Carbon AtomPredicted Chemical Shift (ppm) (Illustrative)
Methoxy (CH₃)55-60
Cyano (C≡N)115-120
Pyridine C4 (with OCH₃)160-165
Imidamide (C=N)150-155
Other Aromatic Carbons110-140
Note: These are illustrative ranges based on similar structures. Actual shifts would be calculated relative to a standard (e.g., TMS).

The simulation of infrared (IR) and Raman spectra through computational methods provides a powerful tool for vibrational analysis. By calculating the harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman), a theoretical spectrum can be generated. nih.govcore.ac.ukresearchgate.net These simulations are crucial for assigning the vibrational modes observed in experimental spectra.

For this compound, DFT calculations would predict characteristic vibrational frequencies for its functional groups. For example, the C≡N stretch of the cyano group would be expected in the 2200-2240 cm⁻¹ region. The C-O stretching of the methoxy group and the various C=C and C=N stretching modes of the pyridine and imidamide moieties would appear in the fingerprint region (below 1600 cm⁻¹). Comparing the simulated spectrum with an experimental one allows for a detailed understanding of the molecule's vibrational properties.

Table 4: Selected Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational ModePredicted Frequency (cm⁻¹) (Illustrative)
N-H Stretch3300-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (methoxy)2850-2950
C≡N Stretch2230
C=N Stretch (ring & imidamide)1550-1650
C-O Stretch (methoxy)1250
Note: These are representative frequencies. Actual calculated values may be scaled to better match experimental data.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational method for investigating the electronic excited states of molecules. ijcce.ac.ir It allows for the calculation of electronic absorption spectra, providing insights into the wavelengths of light a molecule absorbs and the nature of the electronic transitions involved. This is crucial for understanding the photophysical properties of a compound.

For a molecule like this compound, TD-DFT calculations would typically be performed to predict its UV-Vis absorption spectrum. The calculations would reveal the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. These calculations are instrumental in correlating the electronic structure with the observed spectral properties. ijcce.ac.ir

In a study on similar heterocyclic systems, TD-DFT calculations have been successfully employed to interpret experimental UV-Vis spectra. For instance, in an investigation of pyridinyl and pyrimidinyl phosphonates, the CAM-B3LYP functional combined with a Polarizable Continuum Model (PCM) was used to simulate the absorption spectra in different solvents, showing good agreement with experimental data. ijcce.ac.ir Such an approach would be highly applicable to this compound to understand how its frontier molecular orbitals (HOMO and LUMO) contribute to its electronic transitions.

A hypothetical TD-DFT study on this compound would likely involve optimizing the ground state geometry using a suitable DFT functional and basis set, followed by the TD-DFT calculation to obtain the excitation energies and oscillator strengths. The results could be tabulated as shown below, illustrating the kind of data generated.

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound.
Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S13.503540.15HOMO -> LUMO
S24.103020.08HOMO-1 -> LUMO
S34.502750.25HOMO -> LUMO+1

Investigation of Intermolecular Interactions and Solvent Effects

Computational Studies of Hydrogen Bonding and Dispersion Interactions

The intermolecular interactions of this compound are critical for understanding its behavior in condensed phases, including its solubility and how it interacts with other molecules in a solution or a crystal lattice. These interactions are primarily governed by hydrogen bonding and dispersion forces.

This compound possesses several sites capable of acting as hydrogen bond donors (the -NH group) and acceptors (the nitrogen atoms of the picoline ring and the cyano group, and the oxygen of the methoxy group). Computational methods can be used to model these interactions. For instance, in a study of dinuclear Fe(II) complexes with a picolinimidamide-based ligand system, the significant role of intermolecular interactions, including hydrogen bonding, in influencing the material's properties was highlighted. nih.gov

Dispersion interactions, which are attractive forces arising from temporary fluctuations in electron density, are also crucial, particularly for nonpolar parts of the molecule. Modern DFT functionals, often appended with dispersion corrections (e.g., DFT-D3), are adept at capturing these weak but cumulative interactions. A quantitative molecular orbital perspective on various intermolecular interactions has underscored that what are often termed "non-covalent interactions" can have a significant covalent component. vu.nl

A computational analysis of the intermolecular interactions of this compound would involve calculating the interaction energies of dimers or larger clusters of the molecule. The potential hydrogen bonding and dispersion interactions could be characterized by analyzing the geometries and energies of these clusters.

Table 2: Illustrative Calculated Interaction Energies for Dimers of a Related Picolinimidamide Derivative.
Interaction TypeInteraction Energy (kcal/mol)Key Interatomic Distance (Å)
N-H···N (picoline) Hydrogen Bond-5.82.1
C-H···N (cyano) Interaction-2.52.5
π-π Stacking-4.23.5

Application of Solvation Models in Theoretical Calculations

The chemical behavior of a molecule is often significantly influenced by its solvent environment. Computational solvation models are employed to account for these effects in theoretical calculations. These models can be broadly categorized as implicit or explicit.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. nih.govmdpi.com These models are computationally efficient and are widely used to calculate properties in solution, such as reaction energies and electronic spectra. For nitrogen heterocycles, the use of PCM has been shown to be effective in accounting for solvent effects on NMR chemical shifts. nih.govresearchgate.net Similarly, the SMD model has been used to study the influence of solvents on reaction mechanisms involving nitrogen heterocycles. mdpi.com

Explicit solvation models involve including a finite number of solvent molecules around the solute molecule in the calculation. While computationally more demanding, this approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov

For this compound, the application of a solvation model would be essential for accurately predicting its properties in solution. For example, a PCM or SMD model could be used in conjunction with TD-DFT to predict how the UV-Vis absorption spectrum of the molecule changes in solvents of different polarities.

Table 3: Exemplary Calculated Solvation Free Energies for a Nitrogen Heterocycle in Various Solvents.
SolventDielectric ConstantSolvation Free Energy (kcal/mol)
Water78.4-9.5
Methanol32.6-7.2
Acetonitrile36.6-6.8
Chloroform4.8-3.1

Emerging Research Directions and Future Prospects

Design of Next-Generation Ligands Based on the N-Cyano-4-methoxypicolinimidamide Scaffold

The this compound structure serves as a foundational scaffold for the design of new and improved ligands. The inherent advantage of pyridyl-2-carboxamidines is their straightforward synthesis from readily available 2-cyanopyridines, which allows for systematic modifications to fine-tune their steric and electronic properties. nih.gov Future research is focused on moving beyond simple screening and toward the rational design of ligands for specific, challenging applications.

The core strategy involves creating diverse libraries of derivatives by altering substituents on both the pyridine (B92270) ring and the amidine functional group. nih.gov This approach aims to enhance catalytic activity, broaden substrate scope, and improve selectivity. The concept of "scaffolding catalysis," where the ligand framework is engineered to bind and pre-organize substrates for a reaction, represents a sophisticated design principle. nih.gov By incorporating specific functional groups, next-generation ligands could induce intramolecularity, leading to significant rate enhancements and precise control over reaction outcomes.

Furthermore, the advent of computational chemistry and machine learning offers powerful new tools for ligand design. arxiv.org Generative models can explore vast chemical spaces to propose novel ligand structures with optimized properties for target-specific applications, potentially accelerating the discovery of catalysts for previously inaccessible transformations. arxiv.orgbiorxiv.org

Table 1: Strategies for Next-Generation Ligand Design

Modification Strategy Rationale & Objective Potential Impact
Vary Pyridine Substituents Modulate electronic properties (σ-donation, π-acceptance) and steric bulk near the metal center. Influence catalyst reactivity, stability, and selectivity.
Modify N-Cyano Group Replace with other electron-withdrawing or sterically demanding groups to alter the ligand's electronic character. Tune redox potential of the metal center; potentially unlock new reaction pathways.
Incorporate Secondary Binding Sites Introduce functional groups capable of non-covalent interactions (e.g., hydrogen bonding) with the substrate. Enhance substrate recognition and pre-organization, improving selectivity (scaffolding catalysis). nih.gov
Develop Tridentate Scaffolds Synthesize derivatives like 2,6-pyridinedicarboxamidines to create a more rigid and defined coordination sphere. Increase catalyst stability and provide superior control in specific cross-coupling reactions. nih.gov
Utilize Generative AI Employ computational models to design ligands with desired pharmacophore or electronic features for specific targets. Accelerate the discovery of highly specialized ligands for novel catalytic applications. arxiv.orgarxiv.org

Exploration of Novel Catalytic Transformations Beyond Current Applications

While this compound is well-established in nickel-catalyzed cross-electrophile coupling, its unique electronic structure suggests potential in a much broader range of catalytic transformations. sigmaaldrich.comwisc.edu The field is ripe for exploring its utility in conjunction with other transition metals and for different types of chemical reactions.

A promising avenue is the activation of small molecules. For instance, related picolinamide (B142947) ligands paired with iridium have proven effective for the hydrogenation of CO2 and the dehydrogenation of formic acid, crucial reactions for chemical hydrogen storage. nih.gov The N-cyano-picolinimidamide scaffold could offer a different electronic environment, potentially leading to catalysts with enhanced activity or stability for these processes.

Moreover, the core structure, featuring both a cyano group and a metal-chelating picolinimidamide (B1582038) unit, is reminiscent of motifs used in other areas of catalysis. Phthalocyanine complexes containing cyano groups have shown catalytic activity in oxidation reactions. mdpi.com This suggests that metal complexes of this compound derivatives could be investigated as catalysts for selective oxidations, polymerizations, C-H activation, or in photoredox catalysis, where the ligand can play a critical role in modulating the properties of the metallic center. ias.ac.inwikipedia.org

Table 2: Potential Novel Catalytic Applications

Catalytic Application Rationale for Exploration Target Transformation Example
Small Molecule Activation Picolinamide scaffolds are effective in CO2 hydrogenation. The N-cyano group can tune the catalyst's electronic properties. nih.gov Conversion of CO2 and H2 to formic acid or methanol.
Polymerization Reactions Nickel catalysts are used in olefin polymerization (e.g., Shell Higher Olefin Process); new ligands can control polymer properties. ias.ac.in Controlled polymerization of ethylene (B1197577) or propylene.
C-H Functionalization The ligand can facilitate metal-ligand cooperativity, a mechanism often involved in the cleavage of C-H bonds. wikipedia.org Direct arylation or alkylation of unactivated C-H bonds.
Photoredox Catalysis The pyridine-based scaffold can be modified to absorb light and participate in electron transfer processes. Light-driven organic transformations under mild conditions.
Selective Oxidation The combination of a metal and a cyano-functionalized ligand could create active sites for controlled oxidation reactions. mdpi.com Selective oxidation of alcohols or hydrocarbons.

Development of Asymmetric Catalysis with Modified this compound Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. nih.gov A significant future direction for the this compound scaffold lies in the development of chiral derivatives capable of inducing enantioselectivity. Currently, this area is largely prospective, but the potential is substantial.

The development of asymmetric versions would involve the strategic introduction of chirality into the ligand structure. This can be achieved by attaching chiral auxiliaries to the pyridine ring or the amidine nitrogen, or by creating a "planar-chiral" scaffold, similar to successful 4-(dimethylamino)pyridine (DMAP) catalysts. nih.gov The goal of these modifications is to create a well-defined, three-dimensional chiral environment around the coordinated metal atom. This chiral pocket would then control the orientation of the incoming substrate, favoring the formation of one enantiomer of the product over the other. organic-chemistry.orgresearchgate.net

Inspiration can be drawn from a wide array of existing chiral ligand families, such as those based on imidazolidin-4-ones for copper-catalyzed reactions or P-chiral phosphines for rhodium-catalyzed hydrogenations. beilstein-journals.orgjst.go.jp By applying similar design principles, it is conceivable to develop this compound-based catalysts for a range of asymmetric transformations, including reductions, additions, and cross-coupling reactions.

Table 3: Prospective Strategies for Asymmetric Catalyst Development

Chiral Modification Strategy Design Principle Potential Asymmetric Application
Attach Chiral Substituents Introduce chiral groups (e.g., from the chiral pool like amino acids) onto the pyridine backbone. Asymmetric cross-coupling, allylic alkylation.
Create Planar Chirality Synthesize ansa-bridged or ferrocene-based picolinimidamides to restrict rotation and create a chiral plane. nih.gov Kinetic resolution of racemic alcohols or amines.
Use Chiral Amines in Synthesis Employ chiral amines in the synthesis of the amidine functionality to place a stereocenter adjacent to the coordinating nitrogen. Asymmetric conjugate additions or Henry reactions. beilstein-journals.org
Develop Chiral-at-Metal Complexes Use the ligand to create a stable, rigid octahedral complex where the metal itself is the center of chirality. organic-chemistry.org Asymmetric transfer hydrogenation of nitroalkenes or ketones.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing, offering enhanced safety, scalability, and process control. europa.eu Integrating catalytic systems based on this compound into flow reactors and automated synthesis platforms is a key area for future development.

Flow chemistry is particularly advantageous for reactions that are highly exothermic or that involve hazardous reagents, as the small reactor volume and high surface-area-to-volume ratio allow for superior temperature control and rapid mixing. europa.eu This would allow reactions using this ligand system to be performed under more aggressive conditions with greater safety. Furthermore, automated platforms can accelerate research and development by enabling high-throughput screening of reaction conditions, substrates, and ligand libraries. beilstein-journals.orgrsc.org For example, an automated system could rapidly synthesize and test a library of ligand derivatives (as discussed in 6.1) to identify the optimal catalyst for a specific transformation. researchgate.net

A critical step for efficient integration into flow systems is the development of heterogeneous catalysts. Immobilizing the this compound ligand or its metal complex onto a solid support, such as silica (B1680970) or a polymer resin, would create a heterogeneous catalyst. nih.gov This would simplify product purification and allow for the catalyst to be easily recovered and reused, a major advantage for sustainable and cost-effective manufacturing. rsc.org

Table 4: Integration into Advanced Synthesis Platforms

Technology Strategy for Integration Key Advantages
Continuous Flow Chemistry Perform Ni-catalyzed cross-couplings in a packed-bed reactor with an immobilized catalyst or in a homogeneous plug-flow reactor. Improved heat and mass transfer, enhanced safety, easier scalability, precise control over reaction time. europa.eu
Automated Synthesis Platforms Use robotic systems for automated reagent dispensing, reaction execution, and work-up to build libraries of ligand derivatives. High-throughput screening of ligands and reaction conditions, rapid optimization. rsc.org
Heterogenization Covalently attach the ligand to a solid support like silica, magnetic nanoparticles, or polymers. nih.govrsc.org Simplified catalyst separation and recycling, suitability for packed-bed flow reactors, reduced metal contamination in the product.
Design of Experiments (DoE) Combine automated flow synthesis with DoE software to systematically and efficiently explore the reaction parameter space. Accelerated process optimization, leading to higher yields and selectivity with fewer experiments. europa.eu

Advanced Spectroscopic Probes and In-Situ Monitoring of Reactions

A deep understanding of reaction mechanisms is fundamental to the rational design of better catalysts. The application of advanced spectroscopic techniques for the real-time, in-situ monitoring of reactions catalyzed by this compound complexes is a crucial future research direction.

While standard techniques like NMR and mass spectrometry are used for final product characterization, bldpharm.com in-situ methods provide a dynamic window into the reaction as it happens. Techniques such as ReactIR (infrared spectroscopy) can track the concentration of key species in real-time, helping to determine reaction kinetics and identify short-lived intermediates. researchgate.net This data is invaluable for optimizing reaction conditions and uncovering mechanistic details.

For a deeper structural understanding of the catalyst itself during the catalytic cycle, more advanced methods can be employed. X-ray Absorption Spectroscopy (XAS), including techniques like EXAFS and XANES, can provide precise information about the oxidation state and local coordination environment of the metal center. nih.gov This allows researchers to directly observe changes in the catalyst's structure at different stages of the reaction, validating proposed mechanistic cycles and identifying potential deactivation pathways. Such detailed insight is essential for addressing current limitations and designing the truly next-generation catalysts.

Table 5: Application of Advanced Spectroscopic Techniques

Spectroscopic Technique Information Provided Research Objective
In-Situ Infrared (IR) Spectroscopy Real-time concentration profiles of reactants, products, and key functional groups. Determine reaction kinetics, identify reaction intermediates, and optimize process parameters. researchgate.net
In-Situ NMR Spectroscopy Structural information on species present in the reaction mixture over time. Elucidate reaction pathways and characterize intermediate structures.
Mass Spectrometry Detection and identification of intermediates and products, including transient species. Map out complex reaction networks and identify potential side-products.
X-ray Absorption Spectroscopy (XAS) Element-specific information on the electronic structure (oxidation state) and local geometric structure of the metal center. nih.gov Characterize the active catalytic species and observe its structural changes throughout the catalytic cycle.
Stopped-Flow Kinetics Rapidly mix reagents and monitor the initial moments of a reaction spectroscopically. Measure rates of fast reaction steps and capture data on early-stage intermediates. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.